Boc-D-Asp(OBzl)-OH

Catalog No.
S1768205
CAS No.
51186-58-4
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Asp(OBzl)-OH

CAS Number

51186-58-4

Product Name

Boc-D-Asp(OBzl)-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1

InChI Key

SOHLZANWVLCPHK-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-D-Asp(OBzl)-OH;Boc-D-asparticacid4-benzylester;51186-58-4;SBB057577;(R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid;PubChem11179;AC1ODWA8;15067_ALDRICH;15067_FLUKA;CTK8C5184;MolPort-003-926-626;SOHLZANWVLCPHK-GFCCVEGCSA-N;ACT10832;Boc-D-asparticacidb-benzylester;ZINC1708470;Boc-D-asparticacid?-benzylester;ANW-74494;CB-050;MFCD00038255;AKOS015995303;CS13010;LS30079;RTR-018248;AJ-30729;AK-49843

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O
  • Building Block for Peptide Synthesis

    Boc-D-Asp(OBzl)-OH is a valuable building block for the construction of peptides containing D-aspartic acid. The "Boc" group (tert-butoxycarbonyl) protects the amino group of aspartic acid, while the "OBzl" group (benzyloxy) protects the side chain carboxylic acid. This protection scheme allows for the selective coupling of Boc-D-Asp(OBzl)-OH with other amino acid building blocks to create peptides with specific D-enantiomeric configurations ().

  • Study of D-Aspartic Acid Function

    Boc-D-Asp(OBzl)-OH can be used to generate peptides containing D-aspartic acid, which is a less common but important amino acid. Researchers can then study the biological functions of these peptides and how the presence of D-aspartic acid affects their activity ().

  • Solid-Phase Peptide Synthesis (SPPS)

    Boc-D-Asp(OBzl)-OH is compatible with SPPS, a widely used technique for synthesizing peptides. The protecting groups on Boc-D-Asp(OBzl)-OH allow for the stepwise coupling of the molecule with other amino acids on a solid support, ultimately leading to the desired peptide sequence ().

Boc-D-Asp(OBzl)-OH, also known as N-Boc-D-aspartic acid β-benzyl ester, is a synthetically derived amino acid derivative. It is a chiral molecule containing a D-configuration at the aspartic acid residue []. The Boc (tert-Butyloxycarbonyl) group serves as a protecting group for the amine functionality of the aspartic acid, while the benzyl (OBzl) group protects the carboxylic acid group at the beta position. This compound finds application as a building block in peptide synthesis, particularly for the incorporation of D-aspartic acid units into peptide sequences [].


Molecular Structure Analysis

The key features of Boc-D-Asp(OBzl)-OH's structure include:

  • A central aspartic acid core with a D-stereochemistry at the α-carbon [].
  • An N-terminal Boc protecting group, which is a bulky tert-butyl group attached to a carbonyl group, protecting the amine functionality and preventing undesired reactions.
  • A C-terminal β-benzyl ester moiety, where a benzyl group is linked to the carboxylic acid group at the β-position of the aspartic acid. This protects the carboxylic acid from unwanted reactions during peptide synthesis [].
  • The presence of two carboxylic acid groups (one protected, one as a benzyl ester) allows Boc-D-Asp(OBzl)-OH to participate in peptide bond formation reactions.

Chemical Reactions Analysis

Boc-D-Asp(OBzl)-OH is involved in several key reactions relevant to peptide synthesis:

  • Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine group of the aspartic acid, which can then participate in peptide bond formation [].
  • Peptide bond formation: The deprotected Boc-D-Asp(OH)-OH can react with the C-terminal carboxylic acid of another amino acid or peptide fragment, forming an amide bond (peptide bond) with the help of coupling reagents []. The benzyl ester group remains intact during this process.
  • Cleavage from the resin: After peptide chain assembly is complete, the final peptide can be cleaved from the solid support (usually a resin) by cleaving the benzyl ester linkage. This is often achieved using mild acidic or hydrogenolytic conditions [].

Boc-D-Asp(OBzl)-OH + H2O -> Boc-D-Asp(OH)-OH + CH3OH (Eq. 1)


Physical And Chemical Properties Analysis

  • It is likely a white or off-white crystalline solid at room temperature due to its organic nature.
  • It should be moderately soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile, commonly used in peptide synthesis [].
  • It would be poorly soluble in water due to the presence of hydrophobic protecting groups.
  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

XLogP3

1.9

Dates

Modify: 2023-08-15

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